GSK023

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C29H39N5O2 |

|---|---|

Peso molecular |

489.7 g/mol |

Nombre IUPAC |

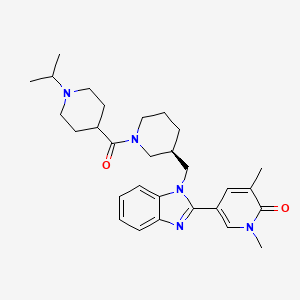

1,3-dimethyl-5-[1-[[(3S)-1-(1-propan-2-ylpiperidine-4-carbonyl)piperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one |

InChI |

InChI=1S/C29H39N5O2/c1-20(2)32-14-11-23(12-15-32)29(36)33-13-7-8-22(17-33)18-34-26-10-6-5-9-25(26)30-27(34)24-16-21(3)28(35)31(4)19-24/h5-6,9-10,16,19-20,22-23H,7-8,11-15,17-18H2,1-4H3/t22-/m1/s1 |

Clave InChI |

WSHVXKCBHNIVJO-JOCHJYFZSA-N |

SMILES isomérico |

CC1=CC(=CN(C1=O)C)C2=NC3=CC=CC=C3N2C[C@@H]4CCCN(C4)C(=O)C5CCN(CC5)C(C)C |

SMILES canónico |

CC1=CC(=CN(C1=O)C)C2=NC3=CC=CC=C3N2CC4CCCN(C4)C(=O)C5CCN(CC5)C(C)C |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of GSK023: A Technical Guide for Researchers

GSK023 is a potent and highly selective chemical probe for the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. Its development has provided the scientific community with a valuable tool to dissect the specific biological roles of BD1 in health and disease. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the mechanism of action of this compound, the experimental protocols used for its characterization, and its effects on key signaling pathways.

Core Mechanism: Selective Inhibition of BET Bromodomain 1

This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of the four BET family members: BRD2, BRD3, BRD4, and the testis-specific BRDT. This selective inhibition prevents the recruitment of BET proteins to acetylated histones and other acetylated proteins, thereby disrupting their role as transcriptional co-activators.

The remarkable selectivity of this compound for BD1 over the second bromodomain (BD2) is a result of meticulous structure-guided design. This design exploits a key amino acid difference between the two domains: an aspartate residue in BD1 versus a histidine residue in BD2[1]. This targeted approach has resulted in a probe with 300- to 1000-fold selectivity for BD1 over BD2, and over 2000-fold selectivity against a panel of 20 non-BET bromodomains[1].

Quantitative Binding Affinity Data

The binding affinity of this compound to the BD1 and BD2 of BET family proteins has been extensively characterized, primarily using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The data consistently demonstrates high potency for BD1 and significantly weaker binding to BD2.

| Target Protein | Assay Format | pIC50 (BD1) | pIC50 (BD2) | Selectivity (BD1 vs. BD2) |

| BRD2 | TR-FRET | 7.9 | < 5.0 | > 800-fold |

| BRD3 | TR-FRET | 7.8 | 5.1 | ~500-fold |

| BRD4 | TR-FRET | 7.8 | 5.1 | ~500-fold |

| BRDT | TR-FRET | 7.6 | 5.0 | ~400-fold |

| Data summarized from Bradley E et al. J Med Chem. 2023[1]. pIC50 is the negative logarithm of the half maximal inhibitory concentration. |

Key Experimental Protocols

The characterization of this compound has relied on a suite of robust biochemical and cellular assays. Below are detailed methodologies for the key experiments cited in the characterization of this chemical probe.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a cornerstone for quantifying the binding affinity of inhibitors to bromodomains.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BET bromodomains.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H4K12ac) and a GST-tagged bromodomain protein. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and a streptavidin-conjugated fluorophore serves as the acceptor. When the bromodomain binds to the histone peptide, the donor and acceptor are brought into proximity, resulting in a FRET signal. An inhibitor that displaces the histone peptide will disrupt this interaction and reduce the FRET signal.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20.

-

GST-tagged BET bromodomain protein (e.g., BRD4-BD1) is diluted to the desired concentration in assay buffer.

-

Biotinylated histone H4 acetylated peptide is diluted in assay buffer.

-

Terbium-labeled anti-GST antibody and streptavidin-d2 are prepared in assay buffer.

-

This compound is serially diluted in DMSO and then further diluted in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of serially diluted this compound or DMSO vehicle control to the wells.

-

Add 4 µL of a pre-mixed solution of the GST-tagged bromodomain protein and the biotinylated histone peptide.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of a pre-mixed solution of the terbium-labeled anti-GST antibody and streptavidin-d2.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

-

The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated.

-

The data is normalized to controls (no inhibitor for 100% signal and a saturating concentration of a known potent inhibitor for 0% signal).

-

IC50 values are determined by fitting the dose-response curves using a four-parameter logistic equation.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein within a cellular environment.

Objective: To demonstrate target engagement of this compound with BET bromodomains in intact cells.

Principle: The binding of a ligand to a protein can increase its thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A ligand-bound protein will exhibit a higher melting temperature (Tm) compared to the unbound protein.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., a human cell line expressing the target BET protein) to a desired confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Protein Quantification:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of the target BET protein in the soluble fraction using a suitable detection method, such as Western blotting or ELISA.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples.

-

The shift in the melting temperature (ΔTm) indicates the degree of target stabilization and engagement by this compound.

-

Downstream Signaling and Biological Effects

The selective inhibition of BET BD1 by this compound is expected to have profound effects on gene transcription and downstream cellular processes. While the full spectrum of its biological consequences is an active area of research, current evidence points to its involvement in regulating inflammatory responses and potentially oncogenic pathways.

Regulation of Cytokine and Chemokine Expression

BET proteins are known to be key regulators of inflammatory gene expression. This compound, by specifically targeting BD1, has been shown to modulate the expression of various cytokines and chemokines. This suggests a critical role for BD1 in the inflammatory signaling cascade.

Potential Impact on the MYC Pathway

The MYC proto-oncogene is a critical driver of cell proliferation and is frequently dysregulated in cancer. Pan-BET inhibitors are known to downregulate MYC expression. The specific effect of the BD1-selective inhibitor this compound on the MYC pathway is an area of active investigation. Understanding this relationship is crucial for evaluating the therapeutic potential of BD1-selective inhibitors in oncology.

Conclusion and Future Directions

This compound is a high-quality chemical probe that has significantly advanced our understanding of the specific functions of BET BD1. Its high potency and selectivity make it an invaluable tool for dissecting the roles of BD1 in gene regulation, inflammation, and cancer biology. This technical guide provides a comprehensive overview of its mechanism of action and the experimental approaches used for its characterization.

Further research is needed to fully elucidate the complete downstream signaling networks regulated by BD1 and to explore the full therapeutic potential of selective BD1 inhibition. The continued use of this compound in diverse biological systems will undoubtedly uncover new insights into the intricate roles of BET bromodomains in human health and disease.

References

GSK023: A Technical Guide to its Target Engagement and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK023 is a potent and selective chemical probe that targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a notable preference for BRD4. This document provides a comprehensive technical overview of this compound, including its target protein, binding affinity, the signaling pathways it modulates, and detailed experimental protocols for its characterization. The information is intended to support researchers and drug development professionals in utilizing this compound as a tool for studying BET protein function and for advancing the development of novel therapeutics.

Target Protein and Binding Affinity

The primary molecular target of this compound is the first bromodomain (BD1) of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. This compound exhibits high selectivity for the BD1 domain over the second bromodomain (BD2) within this family.[1][2]

Quantitative analysis of its binding affinity demonstrates that this compound is a potent inhibitor of the BRD4 BD1 domain. The binding affinity is reported as a pIC50 of 7.8, indicating a high degree of potency against its primary target.[2] Furthermore, this compound displays a selectivity of over 100-fold for the BD1 domain compared to the BD2 domain.[2]

| Parameter | Value | Target | Notes |

| pIC50 | 7.8 | BRD4 BD1 | Indicates high potency. |

| Selectivity | >100-fold | BD1 vs. BD2 | Demonstrates significant selectivity for the first bromodomain. |

Signaling Pathways Modulated by this compound

BET proteins, particularly BRD4, are critical regulators of gene transcription. They act as "epigenetic readers" by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key marker of active chromatin. This interaction recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

By inhibiting the BRD4 BD1 domain, this compound disrupts this fundamental process, leading to the modulation of various downstream signaling pathways implicated in cancer and inflammation. Two of the most well-characterized pathways affected by BET inhibition are the NF-κB and Hedgehog signaling pathways.

-

NF-κB Signaling: The transcription factor NF-κB (Nuclear Factor-kappa B) is a master regulator of inflammatory responses. BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, promoting the transcription of pro-inflammatory genes.[3] Inhibition of BRD4 by probes like this compound can suppress the expression of these genes, leading to anti-inflammatory effects.

-

Hedgehog Signaling: The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers. The GLI family of transcription factors are the downstream effectors of this pathway. BRD4 has been identified as a key transcriptional co-activator for GLI1 and GLI2.[4][5] By displacing BRD4 from the promoters of these genes, BET inhibitors can effectively block Hedgehog-driven oncogenesis.[4]

Experimental Protocols

The determination of the binding affinity of compounds like this compound for bromodomain proteins typically involves biophysical and biochemical assays. Below are detailed methodologies for two common and robust experimental approaches: the AlphaScreen assay and Isothermal Titration Calorimetry (ITC).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is a high-throughput method to measure the interaction between the bromodomain and an acetylated histone peptide.

Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. The GST-tagged BRD4 BD1 protein is captured by Glutathione-coated acceptor beads, and a biotinylated, acetylated histone H4 peptide is captured by Streptavidin-coated donor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation of the donor bead with a laser, singlet oxygen is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. An inhibitor like this compound will disrupt the protein-peptide interaction, leading to a decrease in the signal.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% (v/v) CHAPS.

-

Recombinant GST-tagged human BRD4 BD1 (residues 49-170) is diluted in the assay buffer.

-

Biotinylated tetra-acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac) is diluted in the assay buffer.

-

This compound is serially diluted in DMSO and then further diluted in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the diluted this compound or DMSO vehicle to the wells.

-

Add 2.5 µL of the diluted BRD4 BD1 protein and incubate for 15 minutes at room temperature.

-

Add 2.5 µL of the biotinylated histone peptide and incubate for another 15 minutes at room temperature.

-

Add 2.5 µL of a pre-mixed suspension of Glutathione Acceptor beads and Streptavidin Donor beads.

-

Incubate the plate in the dark at room temperature for 60-90 minutes.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-capable plate reader.

-

The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (BRD4 BD1) in the sample cell of a calorimeter. The heat change upon binding is measured for each injection. As the protein becomes saturated with the ligand, the heat change diminishes. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.

Methodology:

-

Sample Preparation:

-

Purified recombinant human BRD4 BD1 and this compound are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.

-

The concentrations of the protein and inhibitor solutions are accurately determined.

-

Both solutions are degassed to prevent the formation of air bubbles in the calorimeter.

-

-

ITC Experiment:

-

The BRD4 BD1 solution (e.g., 10-20 µM) is loaded into the sample cell of the ITC instrument.

-

The this compound solution (e.g., 100-200 µM) is loaded into the injection syringe.

-

A series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell at regular intervals while maintaining a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

The heat of dilution is corrected for by performing a control titration of the inhibitor into the buffer alone.

-

The integrated heat data are fit to a suitable binding model (e.g., one-site binding model) using the instrument's software.

-

This analysis yields the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of the BRD4 BD1 domain. Its high potency and selectivity make it a suitable tool for dissecting the involvement of this specific bromodomain in various physiological and pathological processes. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting BET bromodomains.

References

- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Role of GSK023 in Immuno-Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Epigenome in Immuno-Oncology with GSK023

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical regulators of gene transcription, playing a pivotal role in cancer pathogenesis.[1][2] These epigenetic "readers" recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[1] The inhibition of BET proteins has shown significant promise as an anti-cancer strategy, primarily through the downregulation of key oncogenes like MYC.[2][3]

This compound is a potent and selective chemical probe that targets the first bromodomain (BD1) of BET proteins. While much of the initial research on BET inhibitors focused on pan-inhibitors that target both the BD1 and BD2 domains, recent studies have elucidated distinct functions for each domain. Notably, the inhibition of BD1 appears to be the primary driver of the anti-cancer effects observed with pan-BET inhibitors, as it is crucial for the maintenance of steady-state gene expression, including oncogenic transcriptional programs.[1][4][5] In contrast, the second bromodomain (BD2) is more involved in the rapid induction of inflammatory genes.[1][4] This distinction provides a strong rationale for the development and investigation of BD1-selective inhibitors like this compound in the context of oncology.

This technical guide provides an in-depth overview of the role of this compound, as a representative selective BET BD1 inhibitor, in the burgeoning field of immuno-oncology. We will explore its mechanism of action, relevant signaling pathways, available quantitative data, and key experimental protocols for its investigation.

Mechanism of Action: How this compound Modulates the Tumor-Immune Microenvironment

The therapeutic efficacy of BET inhibitors in oncology is not solely dependent on their direct effects on tumor cell proliferation and survival. A growing body of evidence indicates that BET inhibitors exert significant immunomodulatory effects, reshaping the tumor microenvironment from a state of immune suppression to one that is permissive for anti-tumor immunity. The selective inhibition of BET BD1 by this compound is poised to play a significant role in this process through several key mechanisms:

-

Downregulation of PD-L1 Expression: Programmed death-ligand 1 (PD-L1), encoded by the CD274 gene, is a critical immune checkpoint protein expressed on tumor cells and other cells in the tumor microenvironment. Its interaction with PD-1 on T-cells leads to T-cell exhaustion and immune evasion. Research has demonstrated that the transcription of CD274 is a direct target of BRD4.[6][7] BET inhibitors, including the pan-BET inhibitor JQ1, have been shown to suppress both constitutive and interferon-gamma (IFN-γ)-induced PD-L1 expression on tumor cells and tumor-associated immune cells like dendritic cells and macrophages.[6][7] This effect is mediated by the displacement of BRD4 from the CD274 gene locus, leading to a reduction in its transcription.[7] By downregulating PD-L1, selective BET BD1 inhibitors like this compound can potentially restore the activity of anti-tumor cytotoxic T-cells.

-

Modulation of T-cell Function: BET proteins, particularly BRD4, play a crucial role in regulating T-cell differentiation and function. BRD4 is known to bind to super-enhancers associated with genes that are important for the function of terminally exhausted T-cells.[8] The use of BET inhibitors has been shown to decrease the population of terminally exhausted CD8+ T-cells and increase the number of memory precursor CD8+ T-cells, suggesting a role in promoting more durable anti-tumor immune responses.[8]

-

Reprogramming of Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and suppress T-cell responses. Recent studies have indicated that BET inhibition can alleviate MDSC-mediated immune suppression.[9]

-

Regulation of Cytokine Production: Both BD1 and BD2 domains of BET proteins are involved in the regulation of cytokine expression. Selective BD1 inhibition has been shown to have broad immunomodulatory effects, including the inhibition of pro-inflammatory cytokine production by T-cells.[1]

Key Signaling Pathways Modulated by this compound

The immuno-oncology effects of selective BET BD1 inhibition are underpinned by the modulation of critical signaling pathways within both cancer and immune cells.

Quantitative Data on Selective BET BD1 Inhibition

While specific quantitative data for this compound in immuno-oncology is not extensively available in the public domain, studies on the closely related selective BET BD1 inhibitor, iBET-BD1 (also known as GSK778), provide valuable insights.

Table 1: In Vitro Activity of a Selective BET BD1 Inhibitor (iBET-BD1/GSK778) [1][10]

| Cell Line | Cancer Type | Assay | IC50 (nM) |

| MDA-MB-453 | Breast Cancer | Proliferation (72h) | ~100 |

| MOLM-13 | Acute Myeloid Leukemia | Proliferation (72h) | ~100 |

Note: The data presented is for the selective BET BD1 inhibitor iBET-BD1 (GSK778) and is intended to be representative of the activity of this class of compounds.

Table 2: Effect of a Selective BET BD1 Inhibitor (iBET-BD1/GSK778) on Cytokine Production in Human Primary CD4+ T-cells [1][11]

| Cytokine | Effect of iBET-BD1/GSK778 |

| IFN-γ | Inhibition |

| IL-17A | Inhibition |

| IL-22 | Inhibition |

Note: The data presented is for the selective BET BD1 inhibitor iBET-BD1 (GSK778) and illustrates its immunomodulatory effects.

Experimental Protocols for Investigating this compound in Immuno-Oncology

To evaluate the immuno-oncological effects of this compound, a series of in vitro and in vivo experiments are essential. Below are detailed methodologies for key assays.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD4 Occupancy

Objective: To determine the genomic binding sites of BRD4 and assess the displacement by this compound at key immune-regulatory gene loci (e.g., CD274).

Protocol:

-

Cell Culture and Treatment: Culture tumor cells (e.g., ovarian cancer or lymphoma cell lines) to ~80% confluency. Treat cells with this compound at various concentrations (e.g., 100 nM, 500 nM) or DMSO (vehicle control) for a defined period (e.g., 24 hours).

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA using a spin column kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BRD4 binding sites. Compare the peak intensities between this compound-treated and control samples to determine changes in BRD4 occupancy.[8][12][13][14]

Flow Cytometry for Immune Cell Profiling in Syngeneic Mouse Models

Objective: To analyze the composition and activation status of immune cells within the tumor microenvironment following treatment with this compound, alone or in combination with immune checkpoint blockade.

Protocol:

-

In Vivo Tumor Model: Implant tumor cells (e.g., CT26 colon carcinoma or B16 melanoma) subcutaneously into syngeneic mice (e.g., BALB/c or C57BL/6).

-

Treatment: Once tumors are established, treat mice with this compound (e.g., daily via oral gavage), an anti-PD-1 antibody, a combination of both, or vehicle control.

-

Tumor and Spleen Harvesting: At the end of the treatment period, euthanize the mice and harvest the tumors and spleens.

-

Single-Cell Suspension Preparation: Mechanically and enzymatically digest the tumors to obtain a single-cell suspension. Prepare a single-cell suspension from the spleens by mechanical dissociation.

-

Antibody Staining: Stain the cells with a panel of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80) and intracellular markers of activation or exhaustion (e.g., Ki-67, IFN-γ, PD-1, TIM-3).

-

Flow Cytometry Analysis: Acquire the stained cells on a multi-color flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to quantify the proportions of different immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, MDSCs, macrophages) and their activation status.[7][9][15][16]

Conclusion and Future Directions

This compound, as a selective inhibitor of the BET BD1 domain, holds significant potential as a novel therapeutic agent in immuno-oncology. By targeting a key epigenetic reader, this compound can modulate the tumor microenvironment to favor anti-tumor immunity, primarily through the downregulation of the immune checkpoint molecule PD-L1 and by influencing T-cell function. The distinction between BD1 and BD2 function suggests that selective BD1 inhibition may offer a more targeted anti-cancer and immunomodulatory effect with a potentially improved therapeutic window compared to pan-BET inhibitors.

Future research should focus on several key areas:

-

Combination Therapies: Investigating the synergistic effects of this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1, anti-CTLA-4) in various preclinical cancer models.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.

-

In-depth Mechanistic Studies: Further elucidating the precise molecular mechanisms by which selective BD1 inhibition reprograms different immune cell subsets.

-

Clinical Translation: Moving promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

The exploration of selective BET BD1 inhibitors like this compound represents an exciting frontier in cancer immunotherapy, with the potential to overcome resistance to current treatments and improve patient outcomes.

References

- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. BET Bromodomain Inhibition Promotes Anti-Tumor Immunity by Suppressing PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. noblelifesci.com [noblelifesci.com]

- 16. learn.cellsignal.com [learn.cellsignal.com]

GSK023: A Technical Guide for Chromatin Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK023 is a potent and highly selective chemical probe for the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying chromatin biology. The information presented here is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the role of BET proteins in gene transcription and disease.

BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails.[1] This interaction is a key step in the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell proliferation, inflammation, and cancer. This compound offers a significant advantage for researchers by allowing for the specific interrogation of the function of the BD1 domain, which has been shown to be primarily responsible for chromatin binding.[5]

Mechanism of Action

This compound is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the BD1 domain of BET proteins.[1] By occupying this pocket, this compound displaces BET proteins from chromatin, thereby preventing the recruitment of transcriptional regulators and leading to the downregulation of target gene expression.[6] The selectivity of this compound for BD1 over the second bromodomain (BD2) allows for the dissection of the specific roles of these two domains in various biological processes.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | Assay | pIC50 | IC50 (nM) | Reference |

| BRD4 BD1 | TR-FRET | 7.8 | ~15.8 | [1][3][7] |

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.[1]

Table 2: Selectivity of this compound

| Domain | Selectivity (fold) vs. BRD4 BD1 | Reference |

| BET BD2 | 300 - 1000 | [1][4] |

| Non-BET Bromodomains | >100 | [1] |

Signaling Pathway

The signaling pathway below illustrates the role of BET proteins in transcription and the mechanism of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study chromatin biology.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MOLM-13)

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).[2]

-

Incubate the plates for 72 hours.[3]

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.[2]

-

Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.[3]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms the direct binding of this compound to its target (BRD4 BD1) within intact cells.

Materials:

-

Cells expressing the target protein

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes

-

Equipment for heating and cooling samples

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against the target protein (e.g., anti-BRD4)

Procedure:

-

Treat intact cells with this compound or a vehicle control for a specified time.[3]

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in lysis buffer and lyse the cells.

-

Clear the lysate by centrifugation.

-

Aliquot the supernatant into PCR tubes and heat them to a range of temperatures.

-

Cool the samples and centrifuge to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble target protein by SDS-PAGE and Western blotting.[1]

-

The binding of this compound will stabilize the target protein, resulting in a higher melting temperature compared to the control.[3]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genomic regions where BET proteins are bound and to assess the displacement of these proteins upon this compound treatment.

Materials:

-

Cells of interest

-

This compound

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis and sonication buffers

-

Antibody specific for the BET protein of interest (e.g., anti-BRD4)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Treat cells with this compound or a vehicle control.

-

Cross-link proteins to DNA with formaldehyde.[4]

-

Lyse the cells and shear the chromatin into fragments of 200-500 bp by sonication.[4]

-

Incubate the sheared chromatin with an antibody against the BET protein to immunoprecipitate the protein-DNA complexes.[4]

-

Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.[4]

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-links.

-

Purify the immunoprecipitated DNA.[4]

-

Prepare a sequencing library and perform next-generation sequencing.

-

Analyze the sequencing data to identify genomic regions with differential BET protein occupancy between this compound-treated and control samples.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Conclusion

This compound is a valuable and highly selective chemical probe for investigating the biological functions of the BD1 domain of BET proteins. Its high potency and selectivity make it an excellent tool for dissecting the role of BET-mediated gene regulation in health and disease. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex mechanisms of chromatin biology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK Partners With MD Anderson For Cancer Immunotherapies Development [bioprocessonline.com]

- 7. us.gsk.com [us.gsk.com]

Investigating Transcriptional Regulation with GSK023: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the use of GSK023 to investigate transcriptional regulation.

Abstract

This technical guide provides an in-depth overview of this compound, a potent and highly selective chemical probe for the N-terminal bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. We detail its mechanism of action in modulating gene expression, present its binding affinity and selectivity data, and offer comprehensive experimental protocols for its synthesis and application in cellular and in vivo studies. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a tool to explore the role of BET proteins in transcriptional regulation, particularly in the context of oncology and immuno-inflammatory diseases.

Introduction to BET Proteins and Transcriptional Regulation

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic regulators of gene transcription.[1] These proteins act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine (B10760008) (KAc) residues on histone tails.[2] Each BET protein contains two tandem N-terminal bromodomains, BD1 and BD2, which serve as the docking modules for this interaction.[1]

Upon binding to acetylated chromatin, BET proteins recruit transcriptional regulatory complexes to specific gene promoters and enhancers, thereby initiating and elongating transcription.[2][3] Dysregulation of this process is implicated in the pathology of numerous diseases, including cancer and inflammatory conditions.[4] The development of small-molecule inhibitors that disrupt the BET-histone interaction has become a significant therapeutic strategy.[5][6] this compound is a state-of-the-art chemical probe designed for this purpose, offering exceptional selectivity for the BD1 domain, which allows for a more nuanced investigation of the distinct functions of the two bromodomains.[2][5]

This compound: A Selective BET BD1 Probe

This compound is a high-quality chemical probe developed through a structure-guided design approach.[2] It exhibits remarkable selectivity for the first bromodomain (BD1) of BET proteins, enabling researchers to dissect the specific roles of BD1 in gene regulation, distinct from those of BD2.

Mechanism of Action

This compound functions as a competitive inhibitor, disrupting the interaction between BET proteins and acetylated histones. By occupying the KAc-binding pocket of the BD1 domain, this compound prevents the recruitment of BET proteins to chromatin. This, in turn, inhibits the assembly of the transcriptional machinery at target gene loci, leading to a downregulation of gene expression.[2][5] This targeted inhibition allows for the precise study of genes and pathways regulated by BET BD1-dependent mechanisms, such as the NFκB signaling pathway.[2]

Selectivity and Potency

This compound demonstrates exceptional potency and selectivity for the BD1 domain across the BET family. Its high selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of BD1.[7][8] Quantitative data from various assays underscore its profile as a superior chemical probe.[7][9]

Table 1: Inhibitory Activity and Selectivity of this compound

| Target | Assay Format | Potency / Affinity | Selectivity Fold vs. BD1 |

|---|---|---|---|

| BRD4 BD1 | pIC₅₀ | 7.8 | - |

| BRD4 BD2 | BROMOscan | - | >1000x |

| BRD2 BD1 | pIC₅₀ | 7.6 | - |

| BRD3 BD1 | pIC₅₀ | 7.2 | - |

| Overall BET BD1 | - | - | 300-1000x over BET BD2 |

Data synthesized from multiple sources.[7][9][10]

Experimental Protocols for Investigating this compound

This section provides detailed methodologies for the synthesis and application of this compound in key experiments.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a summarized protocol based on published methods.[2][7][11]

Protocol:

-

Step A (Amine Synthesis): React tert-butyl (S)-3-(aminomethyl)piperidine-1-carboxylate with a suitable starting material in the presence of K₂CO₃ in a solvent like DMF or ACM at 80-100 °C.

-

Step B (Benzimidazole Formation): The product from Step A is reacted with 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde (B11762657) and a reducing agent like Na₂S₂O₄ in an ethanol/water mixture at approximately 100-120 °C to form the core benzimidazole (B57391) structure.

-

Step C (Deprotection): The tert-butyl protecting group is removed using HCl in 1,4-dioxane (B91453) to yield the free piperidine (B6355638) nitrogen.

-

Step D (Final Coupling): The resulting amine is coupled with a carboxylic acid (e.g., 1-isopropylpiperidine-4-carboxylic acid) using a coupling agent like HATU in DMF to yield the final product, this compound.

Cellular Activity Profiling (BioMAP Assay)

To understand the cellular fingerprint of this compound, complex primary human cell-based assays, such as the BioMAP platform, can be utilized.[9] These assays provide insight into the compound's effects on inflammatory and immune responses.

Protocol:

-

Cell Culture: Use primary human cells, such as co-cultures of endothelial cells and peripheral blood leukocytes.

-

Stimulation: Stimulate the cell cultures with specific combinations of inflammatory mediators (e.g., cytokines, growth factors) to induce a disease-relevant biological state.

-

Treatment: Concurrently treat the stimulated cultures with a dose range of this compound or vehicle control. Incubate for 24 hours.

-

Readout Measurement: Measure the levels of a panel of protein readouts (e.g., cytokines, adhesion molecules, enzymes) using methods like ELISA.

-

Data Analysis: Normalize the data and generate activity profiles for this compound. Compare these profiles to a database of profiles from other compounds to identify mechanistic similarities and differences.

In Vivo Evaluation using PET Imaging

This compound can be radiolabeled with Carbon-11 ([¹¹C]this compound) for use as a Positron Emission Tomography (PET) tracer to study in vivo target engagement and biodistribution.[7][11]

Protocol:

-

Radiosynthesis: Synthesize [¹¹C]this compound by introducing a [¹¹C]methyl group onto the amine of the pyridine (B92270) ring of a suitable precursor molecule.

-

Animal Model: Use appropriate rodent models (e.g., C57BL/6 mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]

-

Tracer Administration: Administer [¹¹C]this compound intravenously to the animals.

-

PET Imaging: Perform dynamic PET scans over a period (e.g., 60 minutes) to monitor the tracer's distribution in various tissues.

-

Blocking Study: To confirm binding specificity, pre-treat a cohort of animals with a high dose of non-radiolabeled ("cold") this compound prior to tracer administration. A significant reduction in the PET signal in target tissues confirms specific binding.[9][11]

-

Data Analysis: Analyze time-activity curves (TACs) for different organs to quantify tracer uptake and determine pharmacokinetic properties.

Conclusion

This compound is a powerful and exquisitely selective chemical probe for the BET BD1 domain.[5][7] Its well-characterized mechanism of action, combined with high potency and a detailed experimental playbook, makes it an invaluable tool for the scientific community. By enabling the specific interrogation of BD1-dependent transcriptional regulation, this compound facilitates a deeper understanding of the epigenetic mechanisms driving health and disease, and supports the development of next-generation therapeutics for cancer and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Development and Evaluation of a Novel Highly Selective PET Radiotracer for Targeting BET BD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Development and Evaluation of a Novel Highly Selective PET Radiotracer for Targeting BET BD1 [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

GSK023: A Technical Guide to a Selective Chemical Probe for the First Bromodomain of BRD4

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK023 is a potent and highly selective chemical probe for the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular focus on BRD4.[1][2] BRD4 is a critical epigenetic reader that plays a pivotal role in regulating the transcription of key oncogenes such as c-MYC and pro-inflammatory genes through its interaction with acetylated histones and transcription factors. The development of domain-selective probes like this compound is crucial for dissecting the specific functions of individual bromodomains within the BET family, paving the way for more targeted therapeutic strategies.[1][3] This in-depth technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its characterization.

Biochemical and Cellular Activity of this compound

This compound was identified through a structure-guided design approach to achieve high selectivity for the BD1 domain of BET proteins.[1] It demonstrates potent inhibition of BRD4 BD1 with a pIC50 of 7.8.[1] The selectivity of this compound for the BD1 domain over the second bromodomain (BD2) of BRD4 is greater than 100-fold, with a remarkable 300 to 1000-fold selectivity for the BD1 domains across the BET family.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: Biochemical Potency of this compound against BRD4 Bromodomains

| Target | Assay Format | pIC50 | IC50 (nM) | Reference |

| BRD4 BD1 | TR-FRET | 7.8 | ~15.8 | [1] |

| BRD4 BD2 | TR-FRET | < 5.8 | > 1580 | [1] |

Table 2: Selectivity Profile of this compound against BET Family Bromodomains (BD1)

| Target | Assay Format | Fold Selectivity (vs. BRD4 BD2) | Reference |

| BRD2 BD1 | Not Specified | >100 | [1] |

| BRD3 BD1 | Not Specified | >100 | [1] |

| BRDT BD1 | Not Specified | >100 | [1] |

Note: A complete selectivity panel with specific IC50 values for all eight BET bromodomains is not publicly available. The data presented reflects the high BD1 selectivity reported in the primary literature.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on established methods for evaluating BET bromodomain inhibitors.

Biochemical Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the ability of a test compound to disrupt the interaction between a BRD4 bromodomain and an acetylated histone peptide.

Principle: A Terbium (Tb)-labeled donor molecule is attached to the BRD4 protein, and a fluorescently labeled acceptor molecule is attached to an acetylated histone H4 peptide. When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[4][5][6][7]

Materials:

-

Purified, recombinant BRD4 BD1 protein (e.g., GST-tagged or His-tagged)

-

Terbium-labeled anti-tag antibody (e.g., anti-GST or anti-His)

-

Biotinylated acetylated histone H4 peptide

-

Fluorescently labeled streptavidin (e.g., labeled with d2 or APC)

-

This compound or other test compounds

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4[8]

-

384-well low-volume, non-binding microplates

-

TR-FRET compatible microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

-

Reagent Preparation:

-

Prepare a solution of BRD4 BD1 protein and the corresponding Tb-labeled antibody in Assay Buffer.

-

Prepare a solution of the biotinylated acetylated histone H4 peptide and the fluorescently labeled streptavidin in Assay Buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted test compound or vehicle (DMSO) control to the wells of the 384-well plate.

-

Add 5 µL of the BRD4 BD1/Tb-antibody solution to each well.

-

Incubate for 15-30 minutes at room temperature.

-

Add 10 µL of the acetylated peptide/streptavidin solution to each well to initiate the reaction.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate using a TR-FRET plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).[8]

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical Inhibition Assay: AlphaScreen

This assay is another proximity-based method to measure the inhibition of the BRD4-histone interaction.

Principle: Donor and acceptor beads are brought into proximity through their respective binding to a tagged BRD4 protein and a biotinylated acetylated histone peptide. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, resulting in a chemiluminescent signal. Competitive inhibitors disrupt this interaction, leading to a decrease in the signal.[9][10]

Materials:

-

Purified, recombinant BRD4 BD1 protein (e.g., GST-tagged or His-tagged)

-

Glutathione-coated Acceptor beads (for GST-tagged protein) or Ni-NTA-coated Acceptor beads (for His-tagged protein)

-

Streptavidin-coated Donor beads

-

Biotinylated acetylated histone H4 peptide

-

This compound or other test compounds

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS[10]

-

384-well white opaque microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in Assay Buffer.

-

Reaction Mixture Preparation: In a 384-well plate, add the following components in order:

-

2.5 µL of diluted test compound or vehicle (DMSO) control.

-

5 µL of a solution containing the biotinylated histone peptide.

-

5 µL of a solution containing the tagged BRD4 BD1 protein.

-

-

Incubation 1: Incubate for 30 minutes at room temperature.

-

Bead Addition:

-

Add 5 µL of diluted Acceptor beads.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Add 5 µL of diluted Donor beads.

-

-

Incubation 2: Seal the plate and incubate for 60 minutes at room temperature in the dark.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent pan-BET inhibitor like JQ1). Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the compound on cell proliferation and viability.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan (B1609692) product, or in the case of CellTiter-Glo®, the amount of ATP is quantified via a luciferase reaction. The intensity of the signal is proportional to the number of viable cells.

Materials:

-

Cancer cell line known to be sensitive to BET inhibitors (e.g., MV-4-11, a human acute myeloid leukemia cell line)

-

Complete cell culture medium

-

This compound or other test compounds

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization solution (for MTT)

-

96-well clear or opaque-walled tissue culture plates

-

Microplate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Reagent Addition:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well and mix.

-

-

Data Acquisition:

-

For MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

For CellTiter-Glo®: Measure the luminescence.

-

-

Data Analysis: Normalize the results to the vehicle-treated cells and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% inhibition of growth).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving BRD4 and a typical workflow for the validation of a chemical probe like this compound.

Caption: BRD4 signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for the validation of a chemical probe like this compound.

Conclusion

This compound is a valuable, high-quality chemical probe for investigating the biological functions of the first bromodomain of BRD4 and other BET family members. Its high potency and exceptional BD1 selectivity make it a superior tool compared to pan-BET inhibitors for dissecting the specific roles of this domain in health and disease. The detailed protocols and workflow provided in this guide offer a robust framework for researchers to effectively utilize and characterize this compound in their studies, ultimately contributing to a deeper understanding of epigenetic regulation and the development of novel therapeutic agents.

References

- 1. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research applications of GSK023

- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward | Semantic Scholar [semanticscholar.org]

- 2. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. | Semantic Scholar [semanticscholar.org]

- 3. Clinical Trial Results | GSK Clinical Trials [gsk-studyregister.com]

- 4. Welcome to GSK Clinical Trials [gsk-studyregister.com]

Methodological & Application

Application Notes and Protocols for the Experimental Use of GSK023 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK023 is a potent and selective chemical probe that targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, they recruit transcriptional regulatory complexes to chromatin, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammation. This compound offers a valuable tool for investigating the specific biological functions of the BET BD1 domain in cellular processes.

These application notes provide detailed protocols for the use of this compound in common cell culture experiments to assess its effects on cell proliferation, apoptosis, and cell cycle progression. Additionally, a protocol for a target engagement assay measuring the inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) secretion is included.

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound in various cancer cell lines. This data is illustrative and the optimal concentration of this compound should be determined experimentally for each cell line and assay.

Table 1: this compound Half-Maximal Inhibitory Concentration (IC50) for Cell Proliferation

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Illustrative IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia | AlamarBlue | 72 | 150 |

| MV4-11 | Acute Myeloid Leukemia | CellTiter-Glo® | 72 | 200 |

| Kasumi-1 | Acute Myeloid Leukemia | MTT | 72 | 100 |

| Raji | Burkitt's Lymphoma | AlamarBlue | 72 | 250 |

| MDA-MB-231 | Breast Cancer | MTT | 72 | 500 |

| A549 | Lung Cancer | MTT | 72 | 800 |

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (nM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |

| MOLM-13 | Acute Myeloid Leukemia | 250 | 48 | 45% |

| MV4-11 | Acute Myeloid Leukemia | 500 | 48 | 40% |

| Raji | Burkitt's Lymphoma | 500 | 72 | 35% |

Table 3: this compound Effect on Cell Cycle Distribution in MOLM-13 Cells

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle (DMSO) | 45% | 40% | 15% |

| This compound (250 nM, 24h) | 65% | 25% | 10% |

Signaling Pathways and Experimental Workflows

BET Protein Signaling Pathway and this compound Mechanism of Action

Caption: Mechanism of action of this compound in inhibiting BET protein function.

Experimental Workflow for Assessing this compound Efficacy in Cell Culture

Caption: General workflow for evaluating the cellular effects of this compound.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[2]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.[2]

-

Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[2]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x and 2x the IC50) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.[2]

-

Washing: Wash the cells twice with ice-cold PBS.[2]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[2]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

-

Analysis: Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution of this compound-treated cells by flow cytometry.

Materials:

-

Cells treated with this compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 hours.

-

Cell Harvesting: Harvest cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[3]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[3]

-

Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: MCP-1 Secretion Inhibition Assay (ELISA)

This assay measures the ability of this compound to inhibit the secretion of the pro-inflammatory cytokine MCP-1 from stimulated cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., monocytic cell line like THP-1)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Human MCP-1 ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce MCP-1 secretion. Include unstimulated and vehicle-treated stimulated controls.

-

Incubation: Incubate for 18-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the MCP-1 ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve from the MCP-1 standards. Calculate the concentration of MCP-1 in each sample. Determine the percentage of inhibition of MCP-1 secretion by this compound compared to the LPS-stimulated vehicle control and calculate the IC50 value.

References

Application Notes and Protocols for the Use of GSK023 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK023 is a potent and selective chemical probe for the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. Its high selectivity for BD1 over the second bromodomain (BD2) allows for the specific investigation of the biological functions of this domain. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to explore its therapeutic potential and elucidate the downstream consequences of selective BET BD1 inhibition.

Mechanism of Action

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby regulating gene transcription. Each BET protein contains two tandem bromodomains, BD1 and BD2, which often have distinct functional roles. This compound competitively binds to the acetyl-lysine binding pocket of BD1, displacing BET proteins from chromatin. This leads to the suppression of target gene transcription, including key oncogenes and inflammatory mediators. The selective inhibition of BD1 by this compound provides a valuable tool to dissect the specific contributions of this domain to cellular processes.

Data Presentation

A comprehensive table of IC50 values for this compound across a wide range of cancer cell lines is not currently available in the public domain. Researchers are encouraged to determine the IC50 values in their specific cell lines of interest using the protocol provided below. This will establish the optimal concentration range for subsequent mechanistic studies.

Table 1: Representative Biochemical and Cellular Activity of this compound

| Target/Assay | Value | Notes |

| BRD4 BD1 (pIC50) | 7.8 | Biochemical assay indicating high affinity for the target. |

| BRD4 BD2 (pIC50) | < 4.7 | Demonstrates >1000-fold selectivity for BD1 over BD2. |

| Cellular Proliferation | Cell line-dependent | IC50 values should be determined empirically for each cell line. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for cell-based assays.

Caption: this compound selectively inhibits the BD1 domain of BET proteins, preventing their binding to acetylated histones and subsequent recruitment of the transcriptional machinery, leading to the downregulation of target genes.

Caption: A generalized workflow for conducting cell-based experiments with this compound, from cell culture to data analysis.

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line using a resazurin-based assay.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader with fluorescence detection (Ex/Em = 560/590 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours (or a desired time point) at 37°C in a 5% CO2 incubator.

-

-

Resazurin Assay:

-

Add 20 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with medium and resazurin only).

-

Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Protocol 2: Western Blot Analysis of c-Myc Expression

This protocol details the procedure for assessing the effect of this compound on the protein expression level of the oncoprotein c-Myc.

Materials:

-

This compound

-

Cell line known to express c-Myc

-

6-well plates

-

Complete cell culture medium

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-c-Myc and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the c-Myc band intensity to the corresponding β-actin band intensity.

-

Compare the normalized c-Myc levels in this compound-treated samples to the vehicle control.

-

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol describes how to measure the effect of this compound on the transcriptional activity of NF-κB using a luciferase reporter assay.

Materials:

-

This compound

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Transfection reagent

-

96-well white, clear-bottom plates

-

Complete cell culture medium

-

TNF-α (or another NF-κB activator)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Transfection:

-

Seed HEK293T cells in a 96-well plate.

-